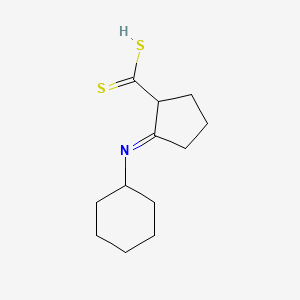
Cyclopentanecarbodithioic acid, 2-(cyclohexylimino)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopentanecarbodithioic acid, 2-(cyclohexylimino)- is an organic compound characterized by its unique structure, which includes a five-membered cyclopentane ring and a six-membered cyclohexyl ring. The compound contains a dithioacid group and an imine group, making it an interesting subject for various chemical studies .
Méthodes De Préparation
The synthesis of Cyclopentanecarbodithioic acid, 2-(cyclohexylimino)- typically involves the reaction of cyclopentanecarbodithioic acid with cyclohexylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires careful temperature control to ensure the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
Cyclopentanecarbodithioic acid, 2-(cyclohexylimino)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or thiols.
Applications De Recherche Scientifique
Cyclopentanecarbodithioic acid, 2-(cyclohexylimino)- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Mécanisme D'action
The mechanism of action of Cyclopentanecarbodithioic acid, 2-(cyclohexylimino)- involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes .
Comparaison Avec Des Composés Similaires
Cyclopentanecarbodithioic acid, 2-(cyclohexylimino)- can be compared with other similar compounds, such as:
Cyclopentanecarbodithioic acid, 2-(phenylimino)-: This compound has a phenyl group instead of a cyclohexyl group, leading to different chemical and biological properties.
Cyclohexanecarbodithioic acid, 2-(cyclohexylimino)-: This compound has a cyclohexane ring instead of a cyclopentane ring, resulting in variations in reactivity and stability.
Propriétés
Numéro CAS |
54235-79-9 |
|---|---|
Formule moléculaire |
C12H19NS2 |
Poids moléculaire |
241.4 g/mol |
Nom IUPAC |
2-cyclohexyliminocyclopentane-1-carbodithioic acid |
InChI |
InChI=1S/C12H19NS2/c14-12(15)10-7-4-8-11(10)13-9-5-2-1-3-6-9/h9-10H,1-8H2,(H,14,15) |
Clé InChI |
MZUGPWFNAOFJQH-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)N=C2CCCC2C(=S)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,9-Dimethyl-4H,5H-pyrano[3,2-c][1]benzopyran-4-one](/img/structure/B14634426.png)

![{[2-(4-Methylcyclohex-3-en-1-yl)propan-2-yl]oxy}benzene](/img/structure/B14634438.png)
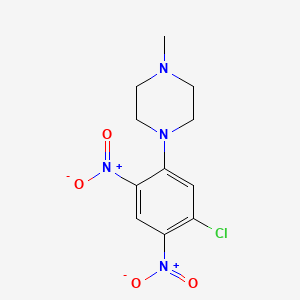
![4-[3-(4-Chlorophenyl)propanamido]benzoic acid](/img/structure/B14634445.png)

![5-[(3-Methylbutyl)sulfanyl]benzene-1,3-diol](/img/structure/B14634461.png)
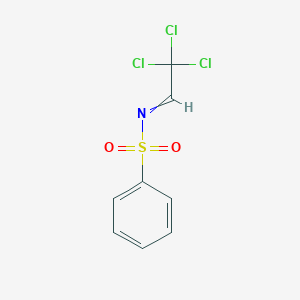
![2-[(2,3-Dihydro-1H-inden-5-yl)sulfanyl]benzoic acid](/img/structure/B14634477.png)
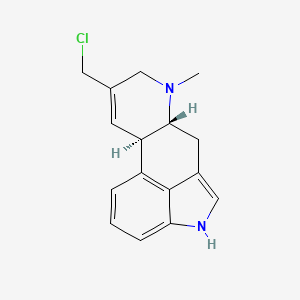
![2-[(4-Cyclopropylphenyl)sulfanyl]benzoic acid](/img/structure/B14634489.png)
![Dodecyl(methyl)[(2-nitrophenyl)methyl]sulfanium chloride](/img/structure/B14634494.png)
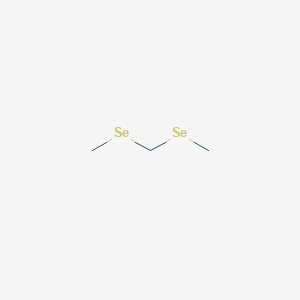
![7-Ethyl-2-methyloctahydro-6h-pyrazino[1,2-c]pyrimidin-6-one 2-oxide](/img/structure/B14634503.png)
